Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Overview
Description
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a synthetic compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps. One common synthetic route starts with the preparation of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid . The resulting compounds are then subjected to further reactions to introduce the triazolo and thioester functionalities.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamidoethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: Its synthetic versatility makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves inhibition of specific molecular targets. Studies have shown that it acts as a dual inhibitor of c-Met and Pim-1 kinases . These kinases are involved in cell proliferation and survival pathways, and their inhibition can lead to the induction of apoptosis in cancer cells. The compound interacts with the ATP-binding sites of these kinases, disrupting their activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
- 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is unique due to its specific substitution pattern and its dual inhibitory activity against c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-19(26)13(2)28-17-10-9-15-21-22-16(24(15)23-17)11-12-20-18(25)14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIDHIMQBEBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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